molecular formula C16H22FN3O3 B14080439 {4-[(4-Amino-2-fluorophenyl)carbonyl]piperazin-1-yl} tert-butyl formate

{4-[(4-Amino-2-fluorophenyl)carbonyl]piperazin-1-yl} tert-butyl formate

Cat. No.: B14080439
M. Wt: 323.36 g/mol
InChI Key: KNYANLCSMBDDSC-UHFFFAOYSA-N
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Description

{4-[(4-Amino-2-fluorophenyl)carbonyl]piperazin-1-yl} tert-butyl formate is a complex organic compound that features a piperazine ring substituted with an amino-fluorophenyl group and a tert-butyl formate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Amino-2-fluorophenyl)carbonyl]piperazin-1-yl} tert-butyl formate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {4-[(4-Amino-2-fluorophenyl)carbonyl]piperazin-1-yl} tert-butyl formate is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its piperazine ring is a common motif in many pharmaceuticals, and the presence of the amino-fluorophenyl group can enhance binding affinity to biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of {4-[(4-Amino-2-fluorophenyl)carbonyl]piperazin-1-yl} tert-butyl formate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the amino-fluorophenyl group can enhance binding through hydrogen bonding or hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {4-[(4-Amino-2-fluorophenyl)carbonyl]piperazin-1-yl} tert-butyl formate apart is the combination of the amino-fluorophenyl group and the tert-butyl formate ester

Properties

Molecular Formula

C16H22FN3O3

Molecular Weight

323.36 g/mol

IUPAC Name

tert-butyl 4-(4-amino-2-fluorobenzoyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H22FN3O3/c1-16(2,3)23-15(22)20-8-6-19(7-9-20)14(21)12-5-4-11(18)10-13(12)17/h4-5,10H,6-9,18H2,1-3H3

InChI Key

KNYANLCSMBDDSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)F

Origin of Product

United States

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